molecular formula C13H16F6N4O4 B15055626 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)

Cat. No.: B15055626
M. Wt: 406.28 g/mol
InChI Key: YZGVYGOEMWQOKS-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of pyrimidinylpiperazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a trifluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced piperazine compounds.

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter levels and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinylpiperazine derivatives such as:

    Buspirone: An anxiolytic agent.

    Dasatinib: An anticancer agent.

    Eptapirone: An anxiolytic agent.

    Gepirone: An anxiolytic agent.

    Ipsapirone: An anxiolytic agent.

    Piribedil: An antiparkinsonian agent.

    Revospirone: An anxiolytic agent.

    Tandospirone: An anxiolytic agent.

    Tirilazad: A neuroprotective agent.

    Umespirone: An anxiolytic agent.

    Zalospirone: An anxiolytic agent.

Uniqueness

What sets 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) apart from these similar compounds is its unique trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16F6N4O4

Molecular Weight

406.28 g/mol

IUPAC Name

2-methyl-5-piperazin-1-ylpyrimidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H14N4.2C2HF3O2/c1-8-11-6-9(7-12-8)13-4-2-10-3-5-13;2*3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;2*(H,6,7)

InChI Key

YZGVYGOEMWQOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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